
ATP-18O4 (disodium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ATP-18O4 (disodium salt) is a labeled form of adenosine 5’-triphosphate disodium salt, where the oxygen atoms in the phosphate groups are replaced with the stable isotope oxygen-18. Adenosine 5’-triphosphate disodium salt is a crucial molecule in cellular energy storage and metabolism, providing the necessary energy to drive metabolic processes and serving as a coenzyme in various cellular reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ATP-18O4 (disodium salt) involves the incorporation of oxygen-18 into the phosphate groups of adenosine 5’-triphosphate disodium salt. This can be achieved through isotopic exchange reactions using oxygen-18 enriched water or other oxygen-18 containing reagents under controlled conditions .
Industrial Production Methods
Industrial production of ATP-18O4 (disodium salt) typically involves large-scale isotopic labeling techniques. These methods ensure the efficient incorporation of oxygen-18 into the adenosine 5’-triphosphate disodium salt molecule, followed by purification processes to obtain the final product with high isotopic purity .
Analyse Des Réactions Chimiques
Types of Reactions
ATP-18O4 (disodium salt) undergoes various chemical reactions similar to those of adenosine 5’-triphosphate disodium salt. These include:
Hydrolysis: The hydrolysis of ATP-18O4 (disodium salt) results in the formation of adenosine diphosphate and inorganic phosphate, releasing energy.
Phosphorylation: ATP-18O4 (disodium salt) can transfer its phosphate groups to other molecules, a process essential in cellular signaling and metabolism.
Common Reagents and Conditions
Common reagents used in reactions involving ATP-18O4 (disodium salt) include enzymes such as ATPases and kinases, which facilitate the hydrolysis and phosphorylation reactions. These reactions typically occur under physiological conditions, such as neutral pH and body temperature .
Major Products Formed
The major products formed from the hydrolysis of ATP-18O4 (disodium salt) are adenosine diphosphate and inorganic phosphate. In phosphorylation reactions, the products depend on the specific substrate being phosphorylated .
Applications De Recherche Scientifique
ATP-18O4 (disodium salt) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving phosphate metabolism and energy transfer.
Biology: Employed in research on cellular energy dynamics, signaling pathways, and enzyme kinetics.
Medicine: Utilized in studies related to metabolic disorders, mitochondrial function, and drug development.
Industry: Applied in the development of diagnostic assays and biotechnological processes.
Mécanisme D'action
ATP-18O4 (disodium salt) exerts its effects by participating in energy transfer and metabolic processes within cells. It stores and transports chemical energy, which is released upon hydrolysis to adenosine diphosphate and inorganic phosphate. This energy is used to drive various cellular functions, including muscle contraction, nerve impulse propagation, and biosynthesis . The molecular targets of ATP-18O4 (disodium salt) include enzymes such as ATPases and kinases, which facilitate its hydrolysis and phosphorylation reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine 5’-triphosphate disodium salt: The unlabeled form of ATP-18O4 (disodium salt), widely used in biochemical research and cellular metabolism studies.
Adenosine diphosphate: A product of ATP hydrolysis, involved in energy transfer and cellular signaling.
Adenosine monophosphate: Another product of ATP hydrolysis, playing a role in cellular energy balance and nucleotide synthesis.
Uniqueness
The uniqueness of ATP-18O4 (disodium salt) lies in its isotopic labeling with oxygen-18, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool in research areas requiring detailed analysis of phosphate metabolism and energy transfer .
Propriétés
Formule moléculaire |
C10H16N5NaO13P3 |
|---|---|
Poids moléculaire |
538.17 g/mol |
InChI |
InChI=1S/C10H16N5O13P3.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/t4-,6-,7-,10-;/m1./s1/i18+2,19+2,20+2,27+2; |
Clé InChI |
TYCGNZLSLVRAAR-JVZZOKSRSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)[18O]P(=[18O])([18OH])[18OH])O)O)N.[Na] |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



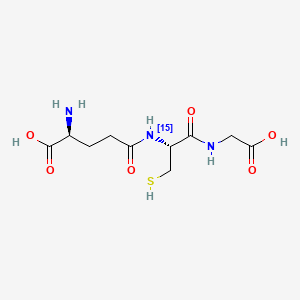

![(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid](/img/structure/B12387522.png)
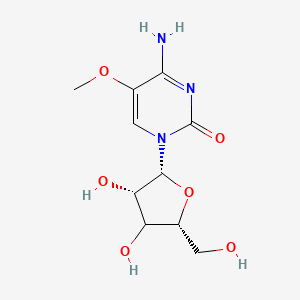
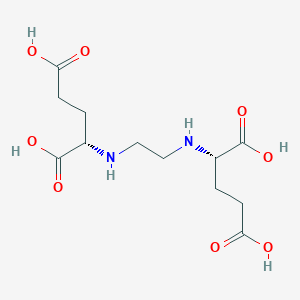
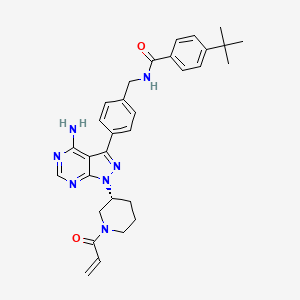

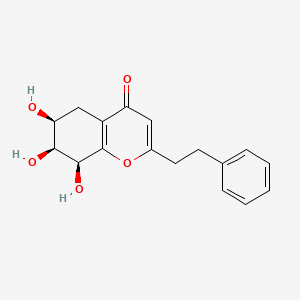
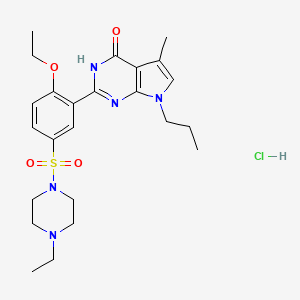


![Chlorowodorek lupaniny [Polish]](/img/structure/B12387580.png)

